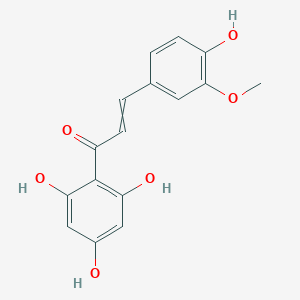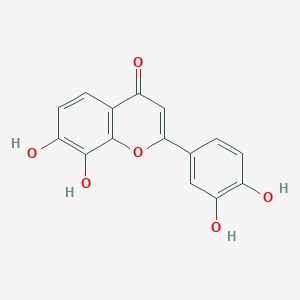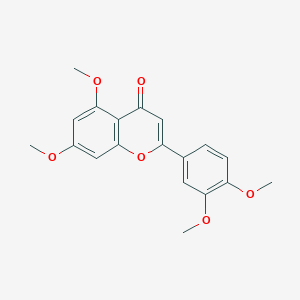
3',4',7-トリヒドロキシイソフラボン
概要
説明
It is a prototypical inhibitor of the tautomerase activity of macrophage migration inhibitory factor (MIF) . This compound has gained attention due to its potential therapeutic applications, particularly in the field of immunopharmacology.
科学的研究の応用
Orita-13 has several scientific research applications, including:
作用機序
Orita-13は、マクロファージ遊走阻止因子(MIF)のタウトメラーゼ活性を阻害することにより、その効果を発揮します。MIFは、さまざまな免疫応答に関与するサイトカインであり、その阻害は炎症プロセスを調節できます。この化合物は、MIFの活性部位に結合し、その酵素活性を阻止し、それによってその炎症促進効果を減少させます .
類似化合物:
クロメン-4-オン阻害剤: これらの化合物は、類似のクロメン骨格を共有し、MIF活性を阻害します.
Orita-13の独自性: Orita-13は、他の類似化合物では一般的に見られないMIFタウトメラーゼ活性の特異的な阻害により、独自です。この特異性は、MIF関連の生物学的プロセスを研究し、標的療法を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
3’,4’,7-Trihydroxyisoflavone interacts with several enzymes and proteins in cells. It inhibits tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .
Cellular Effects
3’,4’,7-Trihydroxyisoflavone has been shown to have significant effects on various types of cells. It inhibits α-melanocyte-stimulating hormone (MSH)-induced intracellular and extracellular melanin production in B16F10 cells by directly targeting melanocortin 1 receptor (MC1R) . It also suppresses UVB-induced cyclooxygenase 2 (COX-2) expression through the inhibition of NF-κB transcription activity in mouse skin epidermal JB6 P+ cells .
Molecular Mechanism
3’,4’,7-Trihydroxyisoflavone exerts its effects at the molecular level through several mechanisms. It inhibits α-MSH-induced tyrosinase, tyrosinase-related protein-1 (TYRP-1), and tyrosinase-related protein-2 (TYRP-2) expressions through the inhibition of Microphthalmia-associated transcription factor (MITF) expression and cAMP response element-binding (CREB) phosphorylation . It also inhibits α-MSH-induced dephosphorylation of AKT and phosphorylation of p38 and cAMP-dependent protein kinase (PKA) .
Temporal Effects in Laboratory Settings
It has been shown to suppress the incidence and multiplicity of UVB-induced tumors in hairless mouse skin .
Metabolic Pathways
3’,4’,7-Trihydroxyisoflavone is involved in the metabolism of daidzein or daidzin
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Orita-13 involves the use of chromene scaffoldsThe reaction conditions often involve the use of cyanoacetamide chemistry to provide diversely substituted chromenes .
Industrial Production Methods: While specific industrial production methods for Orita-13 are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to remove any impurities.
化学反応の分析
反応の種類: Orita-13は、次のようなさまざまな化学反応を受けます。
酸化: 化合物に存在するヒドロキシル基は、特定の条件下で酸化できます。
還元: 化合物は、異なる誘導体を形成するために還元できます。
置換: ヒドロキシル基は、化合物の特性を変更するために他の官能基と置換できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬を置換反応に使用できます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化は、キノンの形成につながる可能性がありますが、還元はさまざまなヒドロキシ誘導体を生成する可能性があります。
4. 科学研究用途
Orita-13には、次のようないくつかの科学研究用途があります。
類似化合物との比較
Chromen-4-one Inhibitors: These compounds share a similar chromene scaffold and inhibit MIF activity.
Flavonoids: Compounds like quercetin and kaempferol have structural similarities and exhibit similar biological activities.
Uniqueness of Orita-13: Orita-13 is unique due to its specific inhibition of MIF tautomerase activity, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying MIF-related biological processes and developing targeted therapies .
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGKOOLFLYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022451 | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-63-2 | |
| Record name | 3′,4′,7-Trihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',7-Trihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















